Einecs 303-769-3
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Overview
Description
Einecs 303-769-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Chemical Reactions Analysis
Einecs 303-769-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Einecs 303-769-3 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for investigating biochemical pathways and interactions. In medicine, the compound is explored for its potential therapeutic effects. Additionally, it has industrial applications in the production of various chemical products .
Mechanism of Action
The mechanism of action of Einecs 303-769-3 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Einecs 303-769-3 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include amyl nitrite (Einecs 203-770-8), bismuth tetroxide (Einecs 234-985-5), and mercurous oxide (Einecs 239-934-0). Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and effects .
Properties
CAS No. |
94213-64-6 |
---|---|
Molecular Formula |
C30H64N2O11S |
Molecular Weight |
660.9 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;4-octadecoxy-4-oxo-2-sulfobutanoic acid |
InChI |
InChI=1S/C22H42O7S.2C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-21(23)19-20(22(24)25)30(26,27)28;2*6-3-1-5-2-4-7/h20H,2-19H2,1H3,(H,24,25)(H,26,27,28);2*5-7H,1-4H2 |
InChI Key |
HQUXBJKYMHLXBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CC(C(=O)O)S(=O)(=O)O.C(CO)NCCO.C(CO)NCCO |
Origin of Product |
United States |
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